PSMA binder-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostate-specific membrane antigen binder-2 is a ligand for prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. This compound is used in the synthesis of Ac-PSMA-trillium, a prostate-specific membrane antigen-targeting compound with improved binding properties and pharmacokinetic characteristics .
Métodos De Preparación
The synthesis of prostate-specific membrane antigen binder-2 involves solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, similar to the linker structure of prostate-specific membrane antigen-617 . The synthetic route includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is elongated on a solid support using standard protocols.
Linker Modification: The linker structure is modified to enhance binding properties.
Radiolabeling: The synthesized compound is labeled with radioactive isotopes such as indium-111 for imaging and therapeutic purposes.
Análisis De Reacciones Químicas
Prostate-specific membrane antigen binder-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, enhancing its binding affinity and pharmacokinetic properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are modified prostate-specific membrane antigen ligands with improved binding and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Prostate-specific membrane antigen binder-2 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of prostate-specific membrane antigen-targeting compounds for imaging and therapy.
Biology: Helps in studying the expression and function of prostate-specific membrane antigen in prostate cancer cells.
Medicine: Used in the development of diagnostic and therapeutic agents for prostate cancer.
Industry: Employed in the production of radiopharmaceuticals for cancer diagnosis and treatment.
Mecanismo De Acción
Prostate-specific membrane antigen binder-2 exerts its effects by binding to prostate-specific membrane antigen, a transmembrane glycoprotein involved in folate uptake and neurotransmitter release. The binding of prostate-specific membrane antigen binder-2 to prostate-specific membrane antigen allows for the visualization of cancerous prostate tissue using imaging techniques such as positron emission tomography . The molecular targets include prostate-specific membrane antigen receptors on prostate cancer cells, and the pathways involved are related to folate metabolism and neurotransmitter release .
Comparación Con Compuestos Similares
Prostate-specific membrane antigen binder-2 is compared with other prostate-specific membrane antigen-targeting compounds such as:
Prostate-specific membrane antigen-617: A well-known prostate-specific membrane antigen-targeting compound used in radioligand therapy.
Prostate-specific membrane antigen I&T: Another prostate-specific membrane antigen-targeting compound used in imaging and therapy.
MIP-1095: A prostate-specific membrane antigen-targeting compound used in preclinical and clinical studies
Prostate-specific membrane antigen binder-2 is unique due to its improved binding properties and pharmacokinetic characteristics, making it a suitable candidate for the synthesis of Ac-PSMA-trillium .
Propiedades
Fórmula molecular |
C33H50N4O8 |
---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1 |
Clave InChI |
DDFZDEHXJMCRNU-DQEYMECFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.